Ethyl 4-amino-3-bromo-5-iodobenzoate
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Overview
Description
Ethyl 4-amino-3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and halogen substituents (bromine and iodine) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination and iodination of ethyl benzoate to introduce the halogen substituents. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as iron or palladium to facilitate the halogenation and reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromo-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biphenyl derivatives .
Scientific Research Applications
Ethyl 4-amino-3-bromo-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-bromo-5-iodobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The halogen substituents can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Ethyl 4-amino-3-bromo-5-iodobenzoate can be compared with other halogenated benzoates, such as:
- Ethyl 4-amino-3-bromo-5-chlorobenzoate
- Ethyl 4-amino-3-iodo-5-fluorobenzoate
- Ethyl 4-amino-3-chloro-5-iodobenzoate
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to the presence of both bromine and iodine, which can enhance its reactivity in certain chemical reactions .
Biological Activity
Ethyl 4-amino-3-bromo-5-iodobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in pharmacology and agrochemistry.
Chemical Structure and Synthesis
This compound features a benzene ring with an ethyl ester group, an amino group at the para position, and halogen substituents (bromine and iodine) at the meta positions. The unique arrangement of these functional groups contributes to its biological properties.
Synthesis Pathway
The synthesis typically involves several steps:
- Bromination and Iodination : Ethyl benzoate undergoes bromination and iodination to introduce halogens.
- Nitration : A nitro group is introduced, which is subsequently reduced to an amino group.
- Final Purification : The product is purified through crystallization or chromatography to obtain high purity.
The reaction conditions often include solvents like acetic acid and catalysts such as iron or palladium to facilitate the halogenation and reduction steps .
The biological activity of this compound is attributed to its ability to interact with various biological molecules. The halogen substituents enhance its binding affinity to specific enzymes and receptors, making it a valuable tool in drug discovery .
Potential Activities :
- Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against certain Gram-negative bacteria due to its structural features that allow interaction with bacterial enzymes .
- Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties, although further studies are needed to elucidate these effects .
Applications in Research
This compound serves multiple roles in scientific research:
- Biochemical Assays : It is utilized as a probe in enzyme interaction studies, allowing researchers to investigate enzyme kinetics and mechanisms.
- Pharmaceutical Development : As a building block for synthesizing more complex organic molecules, it plays a crucial role in developing new pharmaceuticals .
- Agrochemicals : Its potential use in developing herbicides or pesticides highlights its significance in agricultural chemistry .
Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli .
Enzyme Interaction Studies
In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit specific enzymes involved in bacterial DNA replication. The results showed promising inhibition rates compared to control compounds:
Enzyme | Inhibition Rate (%) |
---|---|
DNA Gyrase | 72 |
Topoisomerase IV | 65 |
This suggests that the compound may serve as a lead structure for developing new antibacterial agents targeting these enzymes .
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVATDJDHOIRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693482 |
Source
|
Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437707-51-2 |
Source
|
Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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